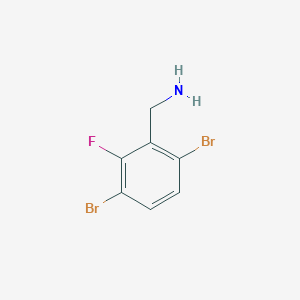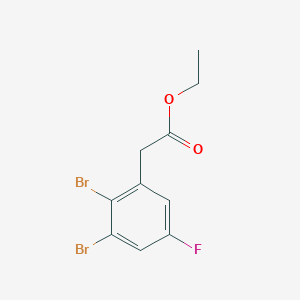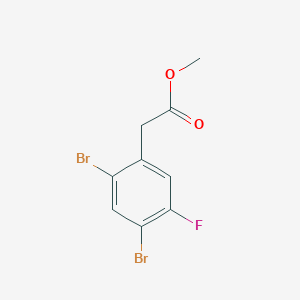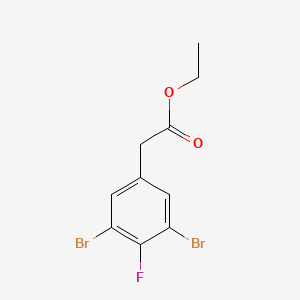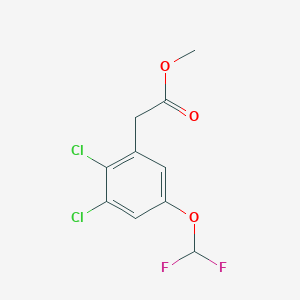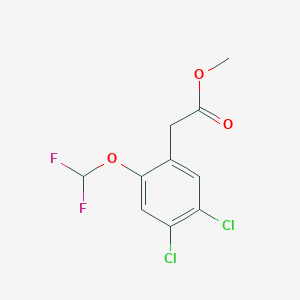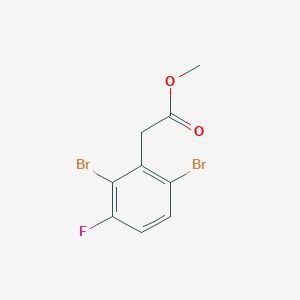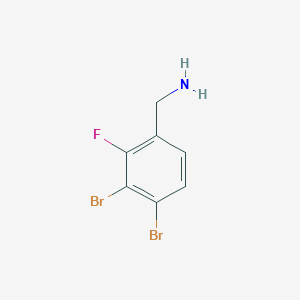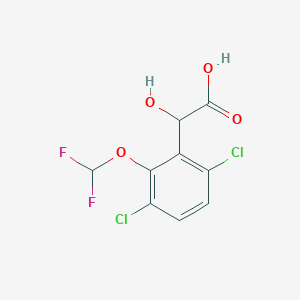
3,6-Dichloro-2-(difluoromethoxy)mandelic acid
Vue d'ensemble
Description
3,6-Dichloro-2-(difluoromethoxy)mandelic acid, also known as DFMMA, is an organic compound with a unique structure. It is a derivative of mandelic acid, an aromatic carboxylic acid, and is composed of a benzene ring with two chlorine substituents and two fluoro-methoxy groups. DFMMA has been studied for its potential applications in scientific research, such as its use as a biochemical reagent and its ability to modulate biological processes. In
Applications De Recherche Scientifique
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has been used as a biochemical reagent in various scientific research applications. It has been used to study the effects of DNA damage and repair, to study the regulation of gene expression, and to study the effects of oxidative stress. It has also been used to study the effects of drug metabolism and to study the effects of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid is not yet fully understood. However, it is believed that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid interacts with DNA, proteins, and other biomolecules, leading to the modulation of their activities. It is also thought that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid can act as an inhibitor of certain enzymes, and that it can bind to certain receptors, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid can modulate the expression of certain genes and proteins, as well as the activity of certain enzymes. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have demonstrated that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid can modulate the expression of certain genes and proteins, as well as the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is relatively inexpensive, and it can be used in a wide variety of experiments. However, there are some limitations to using 3,6-Dichloro-2-(difluoromethoxy)mandelic acid in lab experiments. It is not water soluble, and it can be difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, and it can be difficult to dissolve in organic solvents.
Orientations Futures
The potential applications of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid are vast, and there are many potential future directions for research. One potential direction is to study the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on other biomolecules, such as proteins and lipids. Additionally, it would be interesting to study the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on various diseases, such as cancer and neurological diseases. Another potential direction is to investigate the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on drug metabolism, as well as the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on drug delivery. Finally, it would be interesting to investigate the potential applications of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-[3,6-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(11)7(17-9(12)13)5(3)6(14)8(15)16/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXFIWCVXMHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(=O)O)O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



